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Compound of Interest

Compound Name: Diaminorhodamine-M

Cat. No.: B3039162 Get Quote

Introduction
Diaminorhodamine-4M acetoxymethyl (DAR-4M AM) ester is a valuable fluorescent probe for

the real-time detection of nitric oxide (NO) in living cells. As a cell-permeable derivative, DAR-

4M AM readily crosses the cell membrane. Once inside the cell, it is hydrolyzed by intracellular

esterases, yielding the cell-impermeable and NO-reactive form, DAR-4M.[1] In the presence of

nitric oxide and oxygen, the non-fluorescent DAR-4M is converted into the highly fluorescent

triazole derivative, DAR-4M T, which emits a bright orange fluorescence.[1] This method allows

for the sensitive and specific detection of intracellular NO production.

Key Features:

High Sensitivity: Detects nitric oxide at nanomolar concentrations.

Photostability: Offers robust and stable fluorescence for imaging.

Broad pH Range: Effective over a wide pH range of 4-12.[1]

Orange Fluorescence: Minimizes interference from cellular autofluorescence, which is

typically in the green spectrum.

Principle of Detection
The detection of nitric oxide using DAR-4M AM is a two-step process. First, the cell-permeable

DAR-4M AM ester passively diffuses across the cell membrane into the cytoplasm. There,
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ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the polar

DAR-4M molecule inside the cell.[1] Subsequently, in the presence of NO and oxygen, DAR-

4M undergoes a reaction to form the highly fluorescent DAR-4M T. The intensity of the orange

fluorescence is directly proportional to the concentration of nitric oxide.
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Diagram of the DAR-4M AM signaling pathway for nitric oxide detection.

Quantitative Data Summary
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Parameter Value Reference

Excitation Wavelength (max) ~560 nm [1]

Emission Wavelength (max) ~575 nm [1]

Detection Limit ~10 nM

Fluorescence Increase
~840-fold greater quantum

efficiency

Optimal Concentration 5 - 10 µM [1]

pH Range 4 - 12 [1]

Cytotoxicity
No clear cytotoxicity observed

at ~10 µM
[1]

Experimental Protocols
Reagent Preparation
1. DAR-4M AM Stock Solution (1-10 mM)

Prepare a stock solution of DAR-4M AM in high-quality, anhydrous dimethyl sulfoxide

(DMSO).

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw

cycles.

Store the aliquots at -20°C, protected from light and moisture.

2. Loading Buffer

Use a serum-free and phenol red-free physiological buffer, such as Hanks' Balanced Salt

Solution (HBSS) or a phosphate-buffered saline (PBS), pH 7.4.

The presence of serum may contain esterase activity that can hydrolyze the AM ester

extracellularly. Phenol red can interfere with fluorescence measurements.[1]
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Cell Loading Protocol

PreparationCell Loading

Washing and Incubation

Imaging

Prepare DAR-4M AM stock solution (1-10 mM in DMSO).

Prepare working solution (5-10 µM DAR-4M AM in loading buffer).

Prepare serum-free, phenol red-free loading buffer (e.g., HBSS).

Wash cells with loading buffer.

Wash cells twice with loading buffer.

Plate cells in a suitable imaging dish or plate.

Incubate cells with working solution (20-60 min at 37°C).

Incubate for an additional 30 min to allow for complete de-esterification.

Induce NO production (optional).

Image cells using fluorescence microscopy (Ex/Em: ~560/~575 nm).
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Experimental workflow for intracellular nitric oxide detection using DAR-4M AM.

Cell Preparation: Plate cells on a suitable imaging vessel (e.g., glass-bottom dish, chamber

slide, or multi-well plate) and allow them to adhere overnight.

Washing: Gently wash the cells twice with the prepared loading buffer to remove any

residual serum and phenol red.

Loading:

Prepare a working solution of DAR-4M AM at a final concentration of 5-10 µM in the

loading buffer.

Incubate the cells with the DAR-4M AM working solution for 20-60 minutes at 37°C in a

cell culture incubator. The optimal loading time may vary depending on the cell type. For

example, a 20-minute incubation has been used for PC12 cells.[2]

Washing: After incubation, wash the cells twice with the loading buffer to remove excess

DAR-4M AM.

De-esterification: Incubate the cells for an additional 30 minutes in the loading buffer to

ensure complete hydrolysis of the AM ester by intracellular esterases.

Imaging:

If applicable, stimulate the cells with an agent known to induce nitric oxide production.

Acquire fluorescence images using a fluorescence microscope equipped with appropriate

filters for orange fluorescence (Excitation: ~560 nm, Emission: ~575 nm).

Important Considerations
Controls: It is crucial to include appropriate controls in your experiment.

Negative Control: Cells not loaded with DAR-4M AM to assess autofluorescence.

Positive Control: Cells treated with a known NO donor (e.g., S-nitroso-N-

acetylpenicillamine - SNAP) to confirm the responsiveness of the probe.
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Inhibitor Control: Pre-treatment of cells with an NO synthase inhibitor (e.g., L-NAME) to

confirm that the observed fluorescence is due to NO production.

Interfering Substances:

Avoid the use of serum and phenol red in the final imaging buffer as they can interfere with

the assay.[1]

Be aware that dehydroascorbic acid (DHA) can also react with DAR-4M, which may lead

to an overestimation of NO levels.[2]

Cytotoxicity: While DAR-4M AM has shown low cytotoxicity at working concentrations, it is

advisable to perform a viability assay if the incubation time or concentration is significantly

increased.[1]

Photostability: DAR-4M is relatively photostable, but it is still recommended to minimize light

exposure to the cells to prevent phototoxicity and photobleaching.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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